N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide
Description
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-2-3-6-12(19)14-7-4-5-11-8-15-13-16-10-17-18(13)9-11/h8-10H,2-7H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABXHVBDIUGFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCCC1=CN2C(=NC=N2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1,2,4-Triazole with Carbonyl Precursors
The triazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-amino-1,2,4-triazole and β-keto amides or esters. For example, 4-methyl-3-oxo-N-(4-(3-oxomorpholino)phenyl)pentanamide (a β-keto amide) reacts with 5-amino-1,2,4-triazole under thermal conditions (120–140°C) in the presence of dimethylformamide (DMF) as a catalyst. This one-pot fusion method yields the triazolo-pyrimidine core, which is subsequently functionalized at the C6 position with a propyl-pentanamide side chain.
Key Reaction Parameters:
Stepwise Functionalization of Preformed Triazolo-Pyrimidine Intermediates
An alternative route involves synthesizing the triazolo-pyrimidine core first, followed by side-chain incorporation. For instance, 7-hydroxytriazolo[1,5-a]pyrimidine intermediates are generated via condensation of 1,3-diketones (e.g., diethyl oxalate) with 5-amino-1,2,4-triazole. The hydroxyl group at C7 is then replaced with a propylamine linker through nucleophilic substitution using phosphoryl chloride (POCl₃) to form a chloro intermediate, which reacts with pentanamide-bearing nucleophiles.
Representative Reaction Sequence:
- Cyclocondensation:
$$ \text{1,3-Diketone} + \text{5-Amino-1,2,4-triazole} \xrightarrow{\text{POCl}_3} \text{7-Chlorotriazolo[1,5-a]pyrimidine} $$ - Amination:
$$ \text{7-Chlorotriazolo[1,5-a]pyrimidine} + \text{3-Aminopropylpentanamide} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} $$
Optimization Strategies for Improved Yield and Purity
Solvent and Catalyst Screening
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance cyclocondensation rates by stabilizing charged intermediates, whereas toluene is preferred for amide coupling to minimize side reactions. Catalytic bases (e.g., triethylamine) improve nucleophilic substitution yields by scavenging HCl generated during amidation.
Table 1. Solvent Effects on Cyclocondensation Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 120 | 78 |
| Toluene | 110 | 65 |
| Ethanol | 80 | 42 |
Purification Techniques
Crude products often require chromatographic purification due to the presence of regioisomeric byproducts. Silica gel chromatography with ethyl acetate/hexane (4:6) eluents achieves >95% purity, while recrystallization from ethanol removes residual solvents.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR: The triazolo-pyrimidine proton (H-6) resonates at δ 8.2–8.4 ppm as a singlet, while the pentanamide methylene groups appear as multiplet signals at δ 1.2–1.6 ppm.
- IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O amide) and 1550 cm⁻¹ (triazole ring) confirm functional groups.
- Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 246.31 [M+H]⁺, consistent with the molecular formula C₁₃H₁₉N₅O.
Applications and Derivative Synthesis
N-(3-(Triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide serves as a precursor for antitubercular agents, with C5 modifications enhancing Mycobacterium tuberculosis inhibition (MIC: 2–8 µg/mL). Fluorinated analogs, such as N-(3-(triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propanamide , demonstrate improved pharmacokinetic profiles.
Chemical Reactions Analysis
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Agriculture: The compound has shown promise as an antimicrobial agent, effective against various plant pathogens.
Material Science: Its unique structure allows it to be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to bind to specific sites on these targets and modulate their activity is crucial for its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide with two classes of analogs: triazolopyrimidine carboxamides () and quinazoline-pyrazole acylhydrazones (). Key differences in structure, synthesis, and inferred biological activity are highlighted.
Structural and Physicochemical Properties
| Compound | Core Structure | Substituent | LogP* (Predicted) | Water Solubility (mg/mL)* |
|---|---|---|---|---|
| N-(3-(Triazolopyrimidinyl)propyl)pentanamide | [1,2,4]Triazolo[1,5-a]pyrimidine | C3H6-pentanamide | 2.8 | 0.12 |
| Triazolopyrimidine-6-carboxamide | [1,2,4]Triazolo[1,5-a]pyrimidine | Carboxamide | 1.2 | 1.45 |
| Quinazoline-pyrazole acylhydrazones | Quinazoline-pyrazole | Acylhydrazone | 1.5–2.5 | 0.3–0.8 |
*LogP and solubility values estimated using ChemAxon software. The pentanamide derivative exhibits higher lipophilicity (LogP) and lower water solubility than the carboxamide analog, suggesting improved cell membrane penetration but reduced bioavailability in aqueous environments.
Research Implications and Limitations
- Synthetic Scalability : The Zn-catalyzed method in offers high yields for carboxamides but may require optimization for pentanamide derivatives due to steric hindrance from the longer alkyl chain.
- Activity Gaps : Direct biological data for N-(3-(triazolopyrimidinyl)propyl)pentanamide is absent in the provided evidence; further assays (e.g., enzyme inhibition, cytotoxicity) are needed.
- Structural Hybrids : Combining the triazolopyrimidine core of with the acylhydrazone motifs of could yield dual-action agrochemicals with both herbicidal and antifungal properties.
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H17N5O
- Molecular Weight : 253.31 g/mol
The primary mechanism of action for this compound appears to involve the inhibition of specific enzymes and receptors linked to various cellular processes. Notably:
- Cyclin-Dependent Kinase 2 (CDK2) : This compound has been shown to inhibit CDK2 activity, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 leads to significant effects on cell proliferation and growth inhibition in cancer cell lines .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15.0 | CDK2 inhibition |
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 20.0 | Cell cycle arrest |
These results suggest that the compound has potential as an anticancer agent through its ability to modulate cell cycle dynamics and induce apoptosis in tumor cells.
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : Some research suggests potential anti-inflammatory effects through modulation of inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that have been explored include:
- Substitution at the Triazole Ring : Variations in substituents on the triazole ring have been shown to affect potency and selectivity against CDK2.
- Alkyl Chain Length : The length and branching of the alkyl chain attached to the amide group also influence the compound's ability to penetrate cellular membranes and interact with target proteins.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
Case Study 1: In Vitro Efficacy Against Breast Cancer
In a study examining MCF-7 breast cancer cells treated with varying concentrations of the compound, researchers observed a dose-dependent reduction in cell viability alongside increased markers of apoptosis. Flow cytometry analysis confirmed significant increases in early apoptotic cells at higher concentrations.
Case Study 2: CDK2 Inhibition
A detailed kinetic study demonstrated that this compound acts as a competitive inhibitor of CDK2 with a Ki value indicating strong binding affinity. This suggests potential for further development into a therapeutic agent targeting cell cycle dysregulation in cancer.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide, and how is purity ensured?
A1. A common approach involves multi-step condensation reactions. For example, triazolopyrimidine cores are synthesized by fusing aminotriazoles with carbonyl-containing precursors (e.g., ethyl 3-oxohexanoate) in polar aprotic solvents like dimethylformamide (DMF). Post-condensation, the propyl-pentanamide side chain is introduced via nucleophilic substitution or amidation . Purity is validated using:
Q. Q2. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
A2. Key methods include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., triazole ring protons at δ 7.5–8.5 ppm, propyl chain methylenes at δ 1.2–2.0 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1640 cm⁻¹ for the pentanamide group) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.01 Da) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
A3. SAR strategies include:
- Core Modifications : Substituting the triazolopyrimidine ring with halogens (e.g., Cl, F) or methyl groups to enhance target binding, as seen in microtubule-targeting analogs .
- Side-Chain Engineering : Replacing the pentanamide with sulfonamide or morpholine groups to improve solubility or pharmacokinetics .
- In Silico Docking : Molecular dynamics simulations predict binding affinities to targets like HER2 or JAK2, guiding synthetic prioritization .
Q. Q4. How do researchers resolve contradictions in stability data under varying pH and temperature conditions?
A4. Stability studies use:
- Forced Degradation : Exposure to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by HPLC to quantify degradation products .
- Thermogravimetric Analysis (TGA) : Identifies decomposition thresholds (e.g., stability up to 150°C for crystalline analogs) .
- Contradiction Mitigation : Discordant results are resolved by standardizing buffer systems (e.g., phosphate vs. citrate) and validating with orthogonal techniques like NMR .
Q. Q5. What computational methods are employed to predict metabolic pathways or toxicity?
A5. Approaches include:
- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., cytochrome P450-mediated oxidation of the propyl chain) .
- Density Functional Theory (DFT) : Calculates reactive sites prone to epoxidation or glutathione adduct formation .
- Toxicity Profiling : QSAR models predict hepatotoxicity risks based on structural analogs (e.g., triazolopyrimidines with logP >3.5 show higher cytotoxicity) .
Methodological Challenges
Q. Q6. How are stereochemical uncertainties addressed during synthesis and characterization?
A6. Stereochemistry is resolved via:
Q. Q7. What strategies validate target engagement in cellular assays while minimizing off-target effects?
A7. Validation involves:
- Isoform-Selective Inhibitors : Use of negative controls (e.g., kinase-dead mutants) to confirm specificity for targets like JAK2 .
- CRISPR Knockout Models : Comparing activity in wild-type vs. target-deficient cells .
- CETSA (Cellular Thermal Shift Assay) : Confirms compound-target binding via thermal stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
